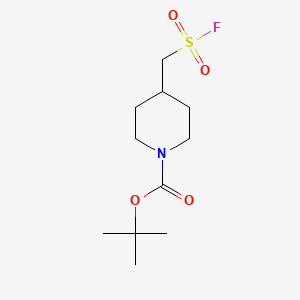
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as DHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DHPA belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exerts its biological activities through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and protein kinase C (PKC). (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and plays a role in cancer development.
Biochemical and Physiological Effects:
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to possess a wide range of biochemical and physiological effects. It exhibits potent antioxidant activity and can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the migration and invasion of cancer cells.
实验室实验的优点和局限性
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. Additionally, (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can exhibit low bioavailability and may require formulation with suitable excipients for in vivo studies.
未来方向
There are several future directions for the research on (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one. One potential direction is to investigate the pharmacokinetics and pharmacodynamics of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in vivo. This would provide valuable information on the bioavailability, metabolism, and elimination of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one in the body. Another direction is to explore the potential of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one as a chemopreventive agent for various types of cancer. Additionally, the development of novel formulations of (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one with improved bioavailability and therapeutic efficacy is another promising direction for future research.
合成方法
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions and yields a yellow crystalline product, which can be purified through recrystallization.
科学研究应用
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. (2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress the migration and invasion of cancer cells.
属性
IUPAC Name |
(E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-22-12-5-3-10(16(9-12)23-2)4-6-15(20)13-7-11(18)8-14(19)17(13)21/h3-9,21H,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNJDIFOAAKTG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C(=CC(=C2)Cl)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,5-dichloro-2-hydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
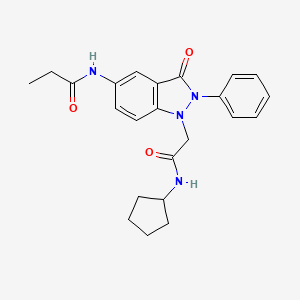
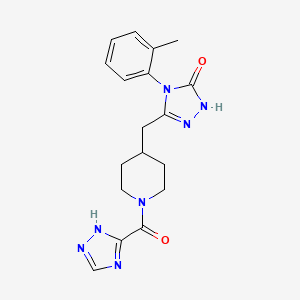


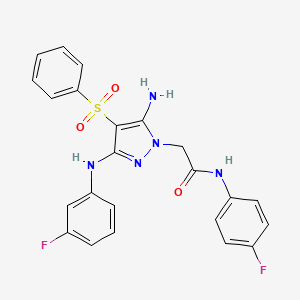
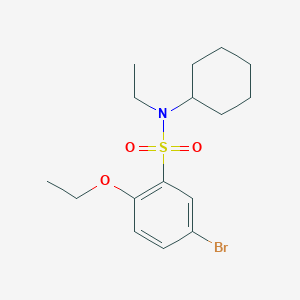

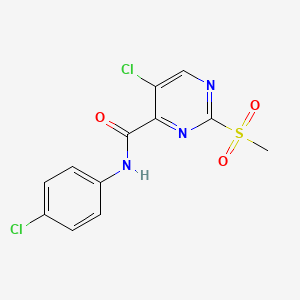

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)
